molecular formula C12H18N2 B6327366 N-(4-Piperidylmethyl)aniline CAS No. 1070664-30-0

N-(4-Piperidylmethyl)aniline

Cat. No. B6327366
CAS RN: 1070664-30-0
M. Wt: 190.28 g/mol
InChI Key: ZAQKQSWOMFKXGK-UHFFFAOYSA-N
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Description

N-(4-Piperidylmethyl)aniline is a useful research chemical, an intermediate used in the preparation of dehydroxy isoquine derivatives which are potential antimalarial agents . It has a molecular weight of 190.28 and a molecular formula of C12H18N2 . The compound appears as a pale yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of N-(4-Piperidylmethyl)aniline includes a piperidine ring and an aniline moiety . The piperidine rings of similar molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Aniline compounds, including N-(4-Piperidylmethyl)aniline, are known to undergo various chemical reactions. For instance, chemists generally regard benzene rings as preformed units that are elaborated to build larger molecules . This idea has been challenged in reactions for making anilines .


Physical And Chemical Properties Analysis

N-(4-Piperidylmethyl)aniline has a boiling point of 308.7 ℃ at 760 mmHg and a density of 1.068 g/cm^3 . It has a LogP value of 2.77380, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

Safety and Hazards

N-(4-Piperidylmethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(piperidin-4-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13-14H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQKQSWOMFKXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following general procedure F, a mixture of chlorobenzene (102 μL, 1.0 mmol), 4-(aminomethyl)piperidine (137 mg, 1.2 mmol), NaOt-Bu (192 mg, 2.0 mmol), 10 (8 mg, 1 mol %), 1 (5 mg, 1 mol %), and dioxane (1 mL) was heated to 80° C. for 15 h. The crude product was purified via the Biotage SP4 (silica-packed 50 g snap; 7-9% MeOH/CH2Cl2) to provide the title compound as a white solid (159 mg, 84%), mp 60-61° C. 1H NMR (300 MHz, DMSO) δ: 7.02 (t, J=7.5 Hz, 2H), 6.52 (d, J=8.0 Hz, 2H), 6.46 (t, J=8.0 Hz, 1H), 5.58 (s, 1H), 3.11 (s, 1H), 2.92 (d, J=11.5 Hz, 2H), 2.82 (t, J=6.0 Hz, 2H), 2.41 (t, J=10 Hz, 2H), 1.64 (m, 3H), 1.02 (m 2H) ppm. 13C NMR (75 MHz, DMSO) δ: 149.8, 129.5, 115.8, 112.5, 50.0, 46.5, 36.2, 31.7 ppm. IR (neat, cm−1): 3326, 2919, 1602, 1509, 1427, 1325, 1263, 749, 694.
Quantity
102 μL
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
84%

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